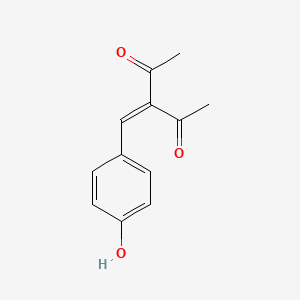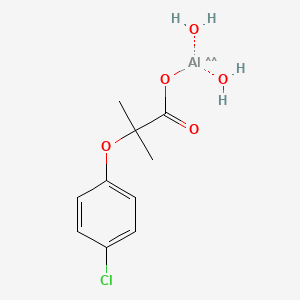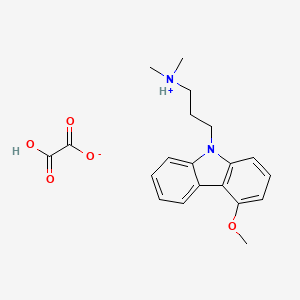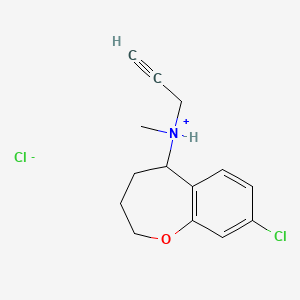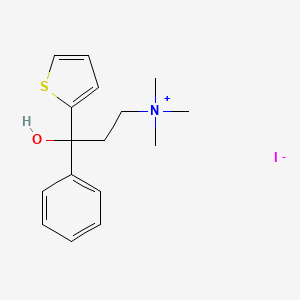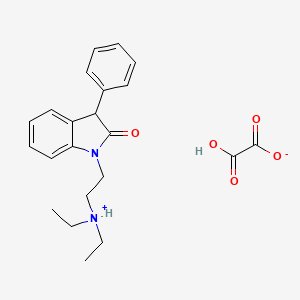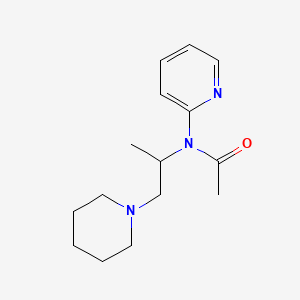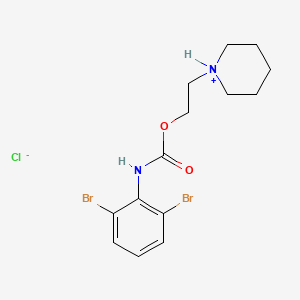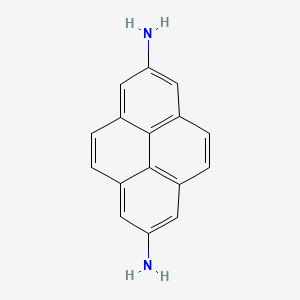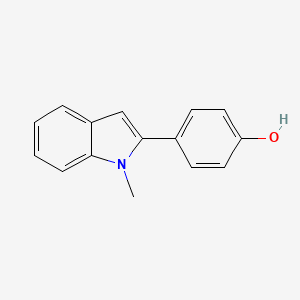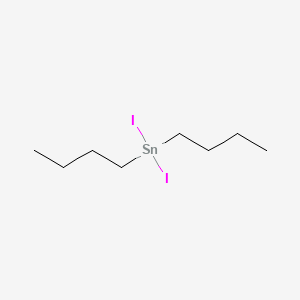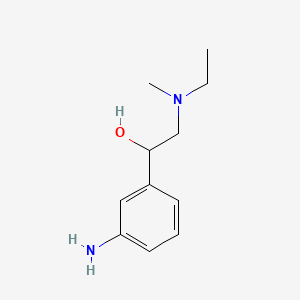![molecular formula C8H4S3 B13739092 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene CAS No. 13090-49-8](/img/structure/B13739092.png)
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms. This compound is notable for its aromatic properties and the presence of multiple rings, including thiophene rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene involves multiple steps, typically starting with the formation of the thiophene rings. Common reagents used in the synthesis include sulfur sources and aromatic precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the sulfur-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity and sulfur chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Mécanisme D'action
The mechanism of action of 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene involves its interaction with molecular targets through its aromatic rings and sulfur atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler sulfur-containing aromatic compound.
Benzothiophene: Contains both benzene and thiophene rings.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.
Uniqueness
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is unique due to its tricyclic structure with multiple sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
13090-49-8 |
|---|---|
Formule moléculaire |
C8H4S3 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene |
InChI |
InChI=1S/C8H4S3/c1-5-6-2-10-4-8(6)11-7(5)3-9-1/h1-4H |
Clé InChI |
ROZYMPBUMVSVHM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=CSC=C3SC2=CS1 |
Numéros CAS associés |
117533-13-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


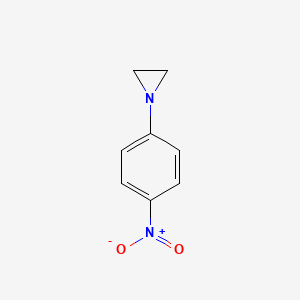
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
